4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28(16-18-8-6-5-7-9-18)34(30,31)20-13-11-19(12-14-20)24(29)27-25-26-22-21(32-3)15-10-17(2)23(22)33-25/h5-15H,4,16H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGCNCUNICCRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced via methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.
Attachment of the Benzyl(ethyl)sulfamoyl Group: This step involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine, which is then sulfonylated using sulfonyl chloride to yield the benzyl(ethyl)sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects. The benzothiazole moiety may also interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Core structure : Benzamide-sulfonamide with a 1,3,4-oxadiazole ring.
- Key differences :
- Heterocycle: 1,3,4-oxadiazole instead of benzothiazole.
- Substituents: 4-Methoxyphenylmethyl on oxadiazole; benzyl(methyl)sulfamoyl vs. benzyl(ethyl)sulfamoyl.
- Activity : Inhibits C. albicans growth (MIC = 8 µg/mL) via thioredoxin reductase inhibition .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Core structure : Closest analog, sharing the benzothiazole moiety.
- Key differences :
- Diethylsulfamoyl group instead of benzyl(ethyl)sulfamoyl.
- Lacks the 7-methyl substituent on the benzothiazole.
Functional Comparison Table
Key Findings from Analog Studies
Heterocycle Impact :
- Oxadiazole-containing analogs (LMM5, LMM11) show confirmed antifungal activity, while benzothiazole derivatives (e.g., compound) lack explicit data but are structurally optimized for membrane penetration due to aromaticity .
- The 7-methyl group on the target’s benzothiazole may enhance lipophilicity compared to unmethylated analogs.
Sulfamoyl Substitution :
- Branched sulfamoyl groups (e.g., benzyl/ethyl) may improve target binding compared to simpler diethyl or cyclohexyl substituents, as seen in LMM5/LMM11 .
Biological Activity :
- The absence of a methyl group on LMM5’s benzothiazole correlates with higher antifungal potency (MIC = 8 µg/mL) compared to the target compound’s untested status.
Biological Activity
The compound 4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic properties. Its structure includes a sulfonamide group, which is known for its antibacterial activity, and a benzothiazole moiety, which may contribute to various biological interactions.
Chemical Structure and Properties
The compound can be characterized by the following structural components:
- Benzamide moiety : Provides stability and influences solubility.
- Sulfamoyl group : Imparts antibacterial properties by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.
- Benzothiazole derivative : Potentially interacts with proteins involved in cellular signaling.
The biological activity of this compound is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By competing with PABA, the compound disrupts bacterial growth, making it a candidate for antibiotic development. Additionally, the benzothiazole component may interact with various cellular pathways, suggesting potential applications in cancer therapy.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various assays:
-
Antibacterial Activity :
- In vitro testing against common bacterial strains (e.g., E. coli, Staphylococcus aureus) demonstrated significant inhibition of growth, confirming its potential as an antibiotic agent.
- Minimum inhibitory concentration (MIC) values were recorded, indicating effective dosage ranges for therapeutic use.
-
Cytotoxicity Assays :
- Evaluated against cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited dose-dependent cytotoxic effects, suggesting its role as an anticancer agent.
- IC50 values were determined to quantify the effectiveness of the compound in inhibiting cell proliferation.
-
Protein Interaction Studies :
- Molecular docking studies revealed potential binding sites on target proteins involved in cancer pathways, indicating a multifaceted mechanism of action.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving a series of benzothiazole derivatives showed that modifications to the sulfamoyl group enhanced antibacterial efficacy. The compound was tested alongside structurally similar analogs, demonstrating superior activity against resistant bacterial strains.
- Case Study 2 : Research on its anticancer properties indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), implicating oxidative stress as a mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Sulfamoyl and benzothiazole groups | Methyl substitution enhances activity | Strong antibacterial and cytotoxic effects |
| 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | Similar structure but different substituents | Lacks ethyl group | Moderate antibacterial activity |
| 4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | Contains chloro group | Alters electronic properties significantly | Variable activity based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
